molecular formula C3H5NO B12975511 N-(Prop-2-yn-1-yl)hydroxylamine

N-(Prop-2-yn-1-yl)hydroxylamine

Cat. No.: B12975511
M. Wt: 71.08 g/mol
InChI Key: GXELRIQNUPNXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Prop-2-yn-1-yl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-yn-1-yl)hydroxylamine typically involves the reaction of propargylamine with hydroxylamine. One common method involves the use of propargylamine and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-yn-1-yl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(Prop-2-yn-1-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition can occur through various pathways, including competitive inhibition or irreversible binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Prop-2-yn-1-yl)hydroxylamine is unique due to its hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C3H5NO

Molecular Weight

71.08 g/mol

IUPAC Name

N-prop-2-ynylhydroxylamine

InChI

InChI=1S/C3H5NO/c1-2-3-4-5/h1,4-5H,3H2

InChI Key

GXELRIQNUPNXJU-UHFFFAOYSA-N

Canonical SMILES

C#CCNO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.